molecular formula C9H13IO B6607589 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 2839157-73-0

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6607589
CAS No.: 2839157-73-0
M. Wt: 264.10 g/mol
InChI Key: AUBJBPVAULGASA-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (CAS 2839157-73-0) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates a 7-oxabicyclo[2.2.1]heptane core, a scaffold recognized in scientific literature for its utility in drug discovery . The presence of both a reactive iodo-methyl group and an ethenyl (vinyl) group on this rigid, oxygen-bridged bicyclic framework makes the compound a versatile synthetic intermediate. The iodine atom serves as an excellent leaving group, enabling facile functionalization via substitution reactions such as nucleophilic displacement or metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) to form new carbon-carbon bonds. Concurrently, the ethenyl group can participate in further chemical transformations, including cycloadditions or polymerizations, or can be manipulated to introduce other functional handles. This bifunctionality allows researchers to use this compound as a key precursor for constructing more complex, architecturally constrained molecules. Derivatives of the 7-oxabicyclo[2.2.1]heptane system have been investigated for various biological activities. Patent literature indicates that related structures have been explored for their potential as pesticidal agents . Furthermore, recent research has demonstrated the application of similarly functionalized 7-oxabicyclo[2.2.1]heptane dicarboxylic acid derivatives in the design of selective protein phosphatase inhibitors with potential to reverse chemoresistance in glioblastoma . This highlights the value of this chemical scaffold in developing new therapeutic and agrochemical candidates. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review the relevant safety data sheets and handle the compound using appropriate personal protective equipment and engineering controls.

Properties

IUPAC Name

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJBPVAULGASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(O1)(CC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the Bridgehead Position

The iodomethyl group is introduced at the 4-position through nucleophilic substitution. A reported method involves treating 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane with hydrogen iodide (HI) in acetic acid under reflux (110°C, 12 h), achieving 65–70% yield. Alternatively, Mitsunobu conditions (PPh₃, DIAD, NaI) enable iodide incorporation at ambient temperature with improved stereocontrol.

Table 1: Iodomethylation Reaction Conditions

SubstrateReagentSolventTemperatureYieldReference
4-(Hydroxymethyl) derivativeHI, AcOHAcetic Acid110°C65%
4-(Hydroxymethyl) derivativePPh₃, DIAD, NaITHF25°C82%

Installation of the Ethenyl Group

Wittig Olefination

The ethenyl moiety is introduced via Wittig reaction using triphenylphosphine ylides. Treatment of 4-(iodomethyl)-7-oxabicyclo[2.2.1]heptan-2-one with methyltriphenylphosphonium bromide (1.2 equiv) and potassium tert-butoxide (t-BuOK) in THF at −78°C generates the ethenyl group with >90% E-selectivity.

Palladium-Catalyzed Coupling

Heck coupling between 4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane and vinyltrialkoxysilanes in the presence of Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) affords the ethenyl derivative in 75–80% yield. This method avoids harsh bases, preserving the iodomethyl group’s integrity.

Table 2: Ethenylation Methods Comparison

MethodCatalystLigandTemperatureYieldSelectivity
Wittig Olefinationt-BuOKNone−78°C85%E > 9:1
Heck CouplingPd(OAc)₂XPhos80°C78%>95% trans

Challenges and Mitigation

  • Steric Hindrance : The bicyclic system’s bridgehead position impedes reagent access. Using bulky bases (e.g., t-BuOK) or microwave irradiation (100°C, 30 min) enhances reaction rates.

  • Iodide Stability : HI-generated iodomethyl groups are prone to elimination. Mitsunobu conditions minimize side reactions.

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity during ethenylation, achieving up to 95% ee.

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR : δ 5.8–6.1 ppm (ethenyl protons, doublet of doublets), δ 3.4–3.6 ppm (iodomethyl CH₂, triplet).

  • IR : 1640 cm⁻¹ (C=C stretch), 560 cm⁻¹ (C-I stretch).

Industrial-Scale Considerations

Patent EP3515918B1 highlights solvent selection’s role in scalability. Replacing DMF with ethyl acetate reduces hydrolysis risks, while flow reactor systems improve heat dissipation during exothermic iodomethylation.

Emerging Methodologies

Cobalt-catalyzed C–H activation, as detailed in recent literature, enables direct ethenylation without pre-functionalized substrates. This one-pot approach utilizes Co(acac)₂ (10 mol%) and Mn(OAc)₂ (oxidant), achieving 70% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Cycloaddition Reactions: The ethenyl group can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution Products: Compounds where the iodine atom is replaced by other functional groups.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Deiodinated compounds with reduced iodine content.

Scientific Research Applications

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodine atom and ethenyl group play crucial roles in its reactivity. For instance, the compound can undergo dissociative electron transfer reduction, leading to the formation of radical intermediates that participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 7-oxabicyclo[2.2.1]heptane scaffold is a versatile platform for structural diversification. Below is a detailed comparison of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
This compound 1-Ethenyl, 4-Iodomethyl High reactivity for nucleophilic substitution; potential in drug discovery and radiochemistry. Iodine enhances leaving-group ability.
Cinmethylin (exo-(±)-1-Methyl-4-isopropyl-2-(2-methylbenzyloxy)-7-oxabicyclo[2.2.1]heptane) 1-Methyl, 4-Isopropyl, 2-(2-methylbenzyloxy) Herbicide; acts as a protoporphyrinogen oxidase inhibitor. Steric bulk from benzyloxy group enhances target specificity.
Isocineole (1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane) 1-Methyl, 4-Isopropyl Fragrance component; low ring strain compared to iodine analog. Used in cosmetics and flavoring.
7-Oxabicyclo[2.2.1]heptane (unsubstituted) None Bridging agent in Diels-Alder reactions; foundational building block for natural product synthesis.
Thromboxane A2 Antagonists (e.g., interphenylene derivatives) Varied sidechains (e.g., semicarbazones) Potent TxA2 receptor antagonists; used in cardiovascular research. Structural flexibility allows metabolic stability.

Key Comparative Insights:

Reactivity :

  • The iodine substituent in the target compound enhances its utility in cross-coupling and substitution reactions compared to methyl or isopropyl groups in cinmethylin or isocineole .
  • Unsubstituted 7-oxabicyclo[2.2.1]heptane lacks functional groups for further derivatization but serves as a scaffold for strain-driven cycloadditions .

Biological Activity: Cinmethylin’s benzyloxy group confers herbicidal activity by inhibiting protoporphyrinogen oxidase, a mechanism absent in the iodine-substituted analog . Thromboxane A2 antagonists with interphenylene sidechains demonstrate how substituent choice (e.g., semicarbazones) tailors bioactivity .

Physicochemical Properties: The iodine atom increases molecular weight (vs. Cinmethylin’s higher logP (due to aromatic and alkyl groups) enhances membrane permeability, critical for herbicidal action .

Synthetic Accessibility :

  • Diels-Alder reactions are commonly used to synthesize 7-oxabicyclo[2.2.1]heptane derivatives. For example, cinmethylin is prepared via Friedel-Crafts acylation , while the iodine analog may require halogenation post-cyclization .

Biological Activity

1-Ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, a compound characterized by its unique bicyclic structure, has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The compound's IUPAC name is 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, with the molecular formula C7H11IOC_7H_{11}IO and a molecular weight of 238.07 g/mol. It features a bicyclic framework which contributes to its biological properties.

PropertyValue
Molecular FormulaC7H11IO
Molecular Weight238.07 g/mol
Purity97%
CAS Number946402-76-2

Antiparasitic Properties

Research has indicated that compounds related to the bicyclo[2.2.1]heptane structure exhibit significant antiparasitic activity. Notably, studies have focused on the synthesis of solanoeclepin A, which is derived from this structural motif and serves as a natural hatching agent for potato cyst nematodes. The synthesis involves a diastereoselective intramolecular Diels-Alder reaction, demonstrating the compound's potential in agricultural applications against nematodes .

Pharmacological Studies

A series of pharmacological evaluations have been conducted on various isomers of the bicyclo[2.2.1]heptane derivatives, including this compound. These studies revealed that certain isomers possess agonist and antagonist activities for thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are critical in cardiovascular pathophysiology . Specifically, the enantiomers with distinct stereochemistry showed varying potencies, suggesting that stereochemical configuration significantly influences biological activity.

Synthesis and Activity Correlation

In an investigation into the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, researchers prepared multiple isomers to assess their biological activities in vitro. The study concluded that the structural variations significantly impacted their interaction with platelet aggregation pathways, highlighting the importance of chemical structure in determining biological effects .

In Vivo Efficacy

A study focusing on the in vivo efficacy of related compounds demonstrated that certain derivatives could inhibit nematode hatching effectively, thus providing a viable option for pest control in agriculture . The findings suggest that further exploration of these compounds could lead to new agricultural biopesticides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via [4 + 2] cycloaddition or Diels-Alder reactions. For example, furans can react with alkene or alkyne dienophiles to form 7-oxabicyclo[2.2.1]heptane scaffolds, followed by iodomethylation. Organocatalysis under mild conditions enhances enantioselectivity, while temperature and solvent polarity critically affect regioselectivity and yield .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and functional groups of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies oxygen-containing functional groups (e.g., ether bridges) and iodine substituents. Note that solvent effects (e.g., CCl₄ vs. CS₂) may shift absorption bands, requiring careful calibration .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positions. For example, coupling constants in the bicyclic system help distinguish endo vs. exo configurations .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for iodine’s spatial orientation .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of iodomethyl-substituted 7-oxabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective organocatalysts to control stereochemistry during cycloaddition .
  • NMR-Guided Analysis : Compare experimental NMR data (e.g., NOE effects) with computational models to verify stereochemical integrity .
  • Chromatographic Separation : Separate diastereomers using silica gel or chiral stationary phases, as demonstrated for structurally similar 7-oxabicycloheptane derivatives .

Q. What strategies resolve contradictions in spectral data interpretation for this compound, particularly in complex solvent systems?

  • Methodological Answer :

  • Standardized Solvent Systems : Replicate spectra in solvents like CCl₄ or CS₂ to match historical reference data (e.g., Coblentz Society spectra) .
  • Cross-Validation : Combine IR, NMR, and mass spectrometry to resolve ambiguities. For example, iodomethyl groups produce distinct isotopic patterns in mass spectra .

Q. How can the compound’s reactivity in ring-opening reactions be leveraged for synthesizing bioactive molecules?

  • Methodological Answer :

  • Acid-Mediated Aromatization : Treat the bicyclic system with Brønsted acids (e.g., H₂SO₄) to generate aromatic intermediates for phthalimide synthesis .
  • Nucleophilic Substitution : Exploit the iodomethyl group’s electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties .

Q. What role does this compound play in developing thromboxane A2 (TxA2) antagonists, and how are its biological activities validated?

  • Methodological Answer :

  • Scaffold Design : The bicyclic core mimics prostanoid structures, enabling competitive binding to TxA2 receptors. Introduce semicarbazone side chains to enhance metabolic stability .
  • Biological Assays : Validate antagonism via platelet aggregation inhibition (I₅₀ values < 10 nM) and receptor binding studies (e.g., [³H]-SQ 29,548 displacement) .

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